4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide
Description
4-Bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide is a benzamide derivative featuring a 4-bromo substituent on the aromatic ring and a spirocyclic 1,4-dioxaspiro[4.5]decan-2-ylmethyl group attached to the amide nitrogen. The spirocyclic system introduces conformational rigidity due to its fused dioxolane and cyclohexane rings, which may enhance metabolic stability and influence binding interactions in biological systems .
Properties
IUPAC Name |
4-bromo-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c17-13-6-4-12(5-7-13)15(19)18-10-14-11-20-16(21-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFJCVQYJGRLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide typically involves multiple steps:
Formation of the Spirocyclic Acetal: The spirocyclic acetal moiety can be synthesized from cyclohexanone and ethylene glycol under acidic conditions to form 1,4-dioxaspiro[4.5]decane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzamides, while hydrolysis of the spirocyclic acetal produces diols and cyclohexanone .
Scientific Research Applications
4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic acetal structure can influence the compound’s stability and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide and related benzamide derivatives:
Structural and Functional Insights
Spirocyclic Systems: The target compound’s 1,4-dioxaspiro[4.5]decan-2-yl group provides a rigid, oxygen-rich scaffold, contrasting with the nitrogen-containing triazaspiro system in ’s compound. The dioxolane ring may improve metabolic stability compared to hydrolytically labile esters or amides .
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in 4MNB) reduce electron density on the benzamide core, affecting reactivity and crystallographic packing .
- Methoxy groups (C8, ) enhance solubility but may reduce membrane permeability compared to the lipophilic spiro system in the target compound .
Biological Relevance :
- The triazaspiro derivative () demonstrates activity against phospholipase D1/D2, highlighting the importance of spirocyclic frameworks in enzyme inhibition .
- Sulfonamide-containing analogs (C8) leverage hydrogen-bonding capacity for target engagement, a feature absent in the target compound’s spiroether moiety .
Computational data (e.g., XlogP = 2.3 for ’s compound) suggest higher lipophilicity than the target compound, which may vary due to the spiro system’s polarity .
Biological Activity
4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a spirocyclic framework that contributes to its stability and rigidity. The presence of the bromine atom and the sulfonamide group enhances its reactivity and biological interactions.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets such as enzymes and receptors through its sulfonamide group. The rigidity provided by the spirocyclic structure may enhance binding affinity to these targets, potentially influencing biological pathways related to pain modulation and other physiological responses.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit significant pharmacological activities, particularly in the realm of analgesia and anti-inflammatory effects. For instance, studies on related benzamide derivatives have shown:
- μ-opioid receptor (MOR) agonism , leading to analgesic effects.
- Kappa-opioid receptor (KOR) interactions , contributing to pain relief without severe side effects commonly associated with traditional opioids.
Table 1: Biological Activities of Related Compounds
Structure-Activity Relationship (SAR)
The structural modifications of this compound significantly influence its biological activity:
- Bromine Substitution : The presence of bromine enhances lipophilicity, which may improve blood-brain barrier penetration.
- Spirocyclic Core : The dioxaspiro structure provides a unique three-dimensional arrangement that can optimize receptor interactions.
- Sulfonamide Group : This moiety is crucial for the compound's reactivity and potential therapeutic effects.
Case Studies
In a study examining derivatives of benzamides for their analgesic properties, compounds structurally related to this compound demonstrated promising results in pain models such as the tail-flick test in mice. These findings suggest that the compound may also possess significant anti-nociceptive properties.
Table 2: Case Study Results
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Analgesic Effects of Benzamide Derivatives | Tail-flick test in mice | Significant reduction in pain response |
| Structure Activity Relationship Analysis | High-throughput screening | Identification of potent MOR/KOR agonists |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
